molecular formula C19H18N6O2S B6459759 3-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione CAS No. 2549052-38-0

3-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B6459759
CAS No.: 2549052-38-0
M. Wt: 394.5 g/mol
InChI Key: VBWHOTQOBQJPPJ-UHFFFAOYSA-N
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Description

The compound “3-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione” is a derivative of pyridopyrimidine . Pyridopyrimidines are of great interest due to their biological potential. They are used on several therapeutic targets and have shown a therapeutic interest .


Synthesis Analysis

The synthesis of pyridopyrimidine derivatives involves various synthetic protocols . For example, one synthesis involved the acid-catalyzed deprotection of the acetonide functionality . Another synthesis involved varying solvents, catalysts, and the use of microwave irradiation .


Molecular Structure Analysis

Pyridopyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen. Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyridopyrimidine derivatives include condensation, cyclization, elimination, and methylation . For example, one reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyridopyrimidine derivatives can vary widely. For instance, one compound was reported as a yellow solid with a melting point of 287–288 °C .

Mechanism of Action

Target of Action

Similar compounds with a pyridopyrimidine moiety have shown therapeutic interest and have been used on several therapeutic targets .

Mode of Action

It’s worth noting that similar compounds, such as imatinib, inhibit the activity of tyrosine kinases . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been shown to inhibit the activity of tyrosine kinases , which play crucial roles in various cellular processes, including cell growth and differentiation. Therefore, it’s plausible that this compound could affect similar pathways, leading to downstream effects on cellular functions.

Pharmacokinetics

Similar compounds have been noted for their lipophilicity, which allows them to diffuse easily into cells . This suggests that the compound might have similar properties, impacting its bioavailability.

Result of Action

Similar compounds have been used in the treatment of diseases like leukemia , suggesting that this compound might have similar therapeutic effects.

Properties

IUPAC Name

3-[4-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2S/c1-13-21-16-12-20-7-6-14(16)18(22-13)24-8-10-25(11-9-24)19-15-4-2-3-5-17(15)28(26,27)23-19/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWHOTQOBQJPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CN=C2)C(=N1)N3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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